molecular formula C19H20N2O3S B11032177 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B11032177
M. Wt: 356.4 g/mol
InChI Key: SHAVRCJPONJBFX-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is a complex organic compound featuring a unique combination of sulfur, nitrogen, and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Core: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the pyrazole ring with a naphthalen-1-ylmethyl halide under basic conditions.

    Incorporation of the Tetrahydrothiophene Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfone group, reverting to the tetrahydrothiophene form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic processes.

    Material Science: Its aromatic and heterocyclic components may be useful in the design of new materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways involving sulfur and nitrogen heterocycles.

Industry:

    Polymer Science: The compound could be used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(phenylmethyl)-1H-pyrazol-5-ol
  • 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(benzyl)-1H-pyrazol-5-ol

Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H20N2O3S/c1-13-18(11-15-7-4-6-14-5-2-3-8-17(14)15)19(22)21(20-13)16-9-10-25(23,24)12-16/h2-8,16,20H,9-12H2,1H3

InChI Key

SHAVRCJPONJBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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